Chimyl alcohol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Cellular Processes

Studies have investigated how chimyl alcohol is metabolized by certain organisms. One study using the parasite Crithidia fasciculata showed that the organism can take up and incorporate chimyl alcohol into its own lipids []. This suggests that chimyl alcohol may play a role in membrane biosynthesis in some organisms.

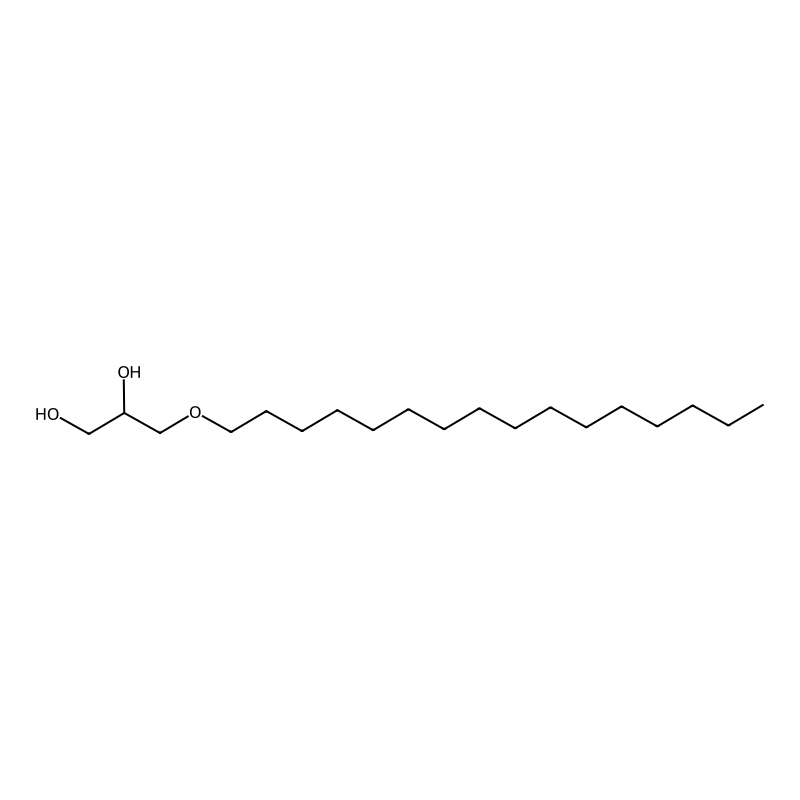

Chimyl alcohol, chemically known as 1-O-hexadecyl-sn-glycerol, is a monoether derived from the condensation of cetyl alcohol with one of the primary alcohol groups of glycerol. Its molecular formula is C₁₉H₄₀O₃, and it has a CAS Registry Number of 6145-69-3. This compound belongs to a class of lipids known as alkylglycerols, which are characterized by their unique structure that includes a long-chain fatty alcohol and glycerol. Chimyl alcohol is notable for its hydrophobic properties, making it an important component in various biological and industrial applications .

- Interaction with lipid membranes: Due to its amphiphilic nature, chimyl alcohol might interact with and potentially modify the structure and function of lipid membranes, particularly in the shark liver where it's naturally found [].

- Immunomodulatory effects: Recent research suggests chimyl alcohol might activate macrophages (immune cells) and influence their polarization []. However, further investigation is needed to understand the underlying mechanisms.

- Esterification: It can react with fatty acids to form esters, which are important in the formation of complex lipids.

- Oxidation: Under certain conditions, chimyl alcohol can be oxidized to form aldehydes or acids.

- Hydrolysis: In the presence of water and appropriate catalysts, chimyl alcohol can undergo hydrolysis to regenerate glycerol and cetyl alcohol .

These reactions illustrate its potential versatility in synthetic organic chemistry and biochemistry.

Chimyl alcohol exhibits various biological activities, primarily attributed to its structure as an alkylglycerol. Research indicates that it has:

- Anti-inflammatory properties: It can modulate inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.

- Antioxidant effects: Chimyl alcohol has been shown to reduce oxidative stress by scavenging free radicals, which may protect cells from damage .

- Antitumor activity: Some studies suggest that chimyl alcohol may have potential as an antitumor agent, although more research is needed to fully understand its mechanisms and efficacy .

Chimyl alcohol can be synthesized through several methods:

- Condensation Reaction:

- Cetyl alcohol is reacted with glycerol in the presence of an acid catalyst to facilitate the formation of the ether bond.

- Chemical Reduction:

- Starting from glycerol derivatives, chemical reduction processes can yield chimyl alcohol through controlled reactions.

- Biotechnological Methods:

These methods highlight the compound's accessibility for research and industrial applications.

Chimyl alcohol finds applications in various fields:

- Pharmaceuticals: Due to its biological activities, it is explored for use in drug formulations aimed at treating inflammatory diseases and cancer.

- Cosmetics: Its emollient properties make it suitable for skin care products, enhancing moisture retention.

- Food Industry: As a food additive, chimyl alcohol may be used for its emulsifying properties and potential health benefits associated with alkylglycerols .

Studies have focused on the interactions of chimyl alcohol with biological systems:

- Absorption Studies: Research indicates that when administered orally, chimyl alcohol is efficiently absorbed in humans, with significant amounts detectable in circulation within hours .

- Cellular Interactions: In vitro studies demonstrate that chimyl alcohol can influence cell signaling pathways involved in inflammation and apoptosis, suggesting its role as a modulator of cellular responses .

These findings underscore its potential therapeutic implications.

Chimyl alcohol is part of a broader category of alkylglycerols. Below is a comparison with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Batyl Alcohol | 1-O-butadecyl-sn-glycerol | Exhibits similar biological activities but has a shorter carbon chain. |

| Selachyl Alcohol | 1-O-tetradecyl-sn-glycerol | Known for its potent immunomodulatory effects. |

| Heptadecyl Glycerol | 1-O-heptadecyl-sn-glycerol | Longer carbon chain; primarily studied for its lipid metabolism effects. |

Chimyl alcohol is unique due to its specific carbon chain length (hexadecane) and its established absorption characteristics in humans, setting it apart from other alkylglycerols in terms of both structure and potential applications .

Peroxisomal Biosynthesis Pathways

Role of GNPAT, AGPS, and FAR1 in Ether Lipid Precursor Formation

Chimyl alcohol biosynthesis begins in peroxisomes, where glyceronephosphate O-acyltransferase (GNPAT) catalyzes the acylation of dihydroxyacetone phosphate (DHAP) at the sn-1 position using long-chain acyl-CoAs. This step is followed by alkylglycerone phosphate synthase (AGPS), which replaces the acyl group with a fatty alcohol derived from fatty acyl-CoA reductase 1 (FAR1) activity. FAR1 reduces acyl-CoA to fatty alcohols, enabling AGPS to form the ether bond characteristic of plasmalogen precursors.

Key Enzymatic Interactions:

- GNPAT: Rate-limiting enzyme in peroxisomal ether lipid synthesis.

- AGPS: Requires fatty alcohols from FAR1 for alkyl-DHAP synthesis.

- FAR1: Localized to peroxisomal membranes, critical for alkyl chain provision.

Salvage Pathways for Alkylglycerol Conversion

When peroxisomal biosynthesis is impaired, alkylglycerols like chimyl alcohol can bypass early peroxisomal steps. Exogenous alkylglycerols are incorporated into 1-alkyl-2-acyl-sn-glycerophospholipids via acyltransferases in the endoplasmic reticulum (ER). This salvage pathway is crucial in tissues with high plasmalogen demand, such as the brain and liver.

Bacterial Plasmalogen Biosynthesis Mechanisms

Anaerobic bacteria like Clostridium perfringens utilize a distinct plasmalogen synthase (Pls) operon. The pls operon encodes a benzoyl-CoA reductase-like complex that reductively converts esters to vinyl ethers without molecular oxygen. This pathway contrasts with the oxidative mechanism in eukaryotes and highlights evolutionary divergence in ether lipid synthesis.

Metabolic Cleavage and Distribution

Intestinal Absorption Dynamics in Rats and Humans

In rats, 95% of orally administered chimyl alcohol is absorbed, with 45–59% recovered in lymph lipids. Humans show similar absorption efficiency: 40% of ingested chimyl alcohol appears in urine within 12 hours. Intestinal mucosa cells rapidly metabolize chimyl alcohol, with >50% cleaved to palmitic acid via ether hydrolases.

Hepatic Cleavage of Ether Bonds

The liver cleaves chimyl alcohol’s ether bond via glyceryl-ether monooxygenase, releasing fatty alcohols and glycerol. This process is upregulated during hepatic free cholesterol (FC) accumulation, which suppresses GNPAT expression and plasmalogen synthesis. FC-induced oxidative stress further accelerates ether lipid degradation, exacerbating liver injury in metabolic disorders.

Lymphatic Transport and Tissue Distribution

Chimyl alcohol is transported via lymph as free alcohol (25%) or esterified forms (75%). In rats, 45–51% of lymph radioactivity associates with glyceride fatty acids, while 3–4% incorporates into phospholipids. Adipose tissue and liver are primary storage sites, with limited brain uptake due to the blood-brain barrier.

Regulatory Mechanisms

Feedback Inhibition by Ether Lipids

Plasmalogens inhibit GNPAT and FAR1 via peroxisome proliferator-activated receptor gamma (PPARγ) activation. PPARγ agonists like chimyl alcohol downregulate GNPAT transcription, creating a negative feedback loop. Conversely, alkylglycerols bypass this regulation by entering downstream salvage pathways.

Post-Translational Modifications

Signaling Pathway Modulation

Peroxisome Proliferator-Activated Receptor-Gamma Activation and Downstream Anti-Inflammatory Effects

Chimyl alcohol functions as a peroxisome proliferator-activated receptor-gamma agonist, demonstrating significant capacity to modulate inflammatory responses through this nuclear receptor pathway [1] [2]. Research conducted on normal human epidermal keratinocytes has established that chimyl alcohol upregulates peroxisome proliferator-activated receptor-gamma messenger ribonucleic acid expression levels in a dose-dependent manner [1] [2]. This activation mechanism represents a fundamental aspect of the compound's anti-inflammatory properties.

The downstream anti-inflammatory effects of peroxisome proliferator-activated receptor-gamma activation by chimyl alcohol manifest through multiple pathways [3] [1]. Following ultraviolet B exposure, chimyl alcohol treatment significantly suppresses cyclooxygenase-2 messenger ribonucleic acid expression and subsequent prostaglandin E2 synthesis [1] [2]. The mechanistic pathway involves peroxisome proliferator-activated receptor-gamma-dependent suppression of cyclooxygenase-2 expression, which directly reduces the production of inflammatory mediators [3] [1].

Experimental validation using small interfering ribonucleic acid transfection techniques demonstrates the specificity of this pathway [1] [2]. When peroxisome proliferator-activated receptor-gamma expression is silenced through small interfering ribonucleic acid transfection, the regulatory effects of chimyl alcohol on cyclooxygenase-2 messenger ribonucleic acid expression and prostaglandin E2 secretion are completely abolished [1] [2]. This finding confirms that peroxisome proliferator-activated receptor-gamma serves as the primary mediator for chimyl alcohol's anti-inflammatory actions.

Table 1: Peroxisome Proliferator-Activated Receptor-Gamma Mediated Effects of Chimyl Alcohol

| Parameter | Control | Chimyl Alcohol Treatment | Percentage Change |

|---|---|---|---|

| Peroxisome Proliferator-Activated Receptor-Gamma messenger ribonucleic acid Expression | Baseline | Significantly Upregulated [1] | Dose-dependent increase |

| Cyclooxygenase-2 messenger ribonucleic acid Expression | High (post-ultraviolet B) | Suppressed [1] [2] | Significant reduction |

| Prostaglandin E2 Production | Elevated (post-ultraviolet B) | Reduced [1] [2] | Marked decrease |

Nuclear Factor Erythroid 2-Related Factor 2-Dependent Antioxidant Defense System Activation

Chimyl alcohol activates the nuclear factor erythroid 2-related factor 2 pathway through a peroxisome proliferator-activated receptor-gamma-dependent mechanism, establishing a critical link between these two protective cellular systems [3] [1]. This activation represents a sophisticated cellular defense strategy against oxidative stress and inflammatory damage.

The nuclear factor erythroid 2-related factor 2 signaling pathway activation by chimyl alcohol results in enhanced expression of gamma-glutamyl cysteine synthase, a rate-limiting enzyme in glutathione biosynthesis [1] [2]. This upregulation directly contributes to the cellular antioxidant capacity by increasing the availability of reduced glutathione, the primary intracellular antioxidant molecule [4] [5]. Research demonstrates that chimyl alcohol treatment leads to significant upregulation of gamma-glutamyl cysteine synthase messenger ribonucleic acid expression levels in keratinocytes [1] [2].

The nuclear factor erythroid 2-related factor 2 pathway encompasses multiple antioxidant defense mechanisms beyond glutathione synthesis [4] [6]. This transcription factor regulates the expression of various antioxidant enzymes including superoxide dismutase, peroxiredoxins, and glutathione peroxidases [4]. The pathway also controls the synthesis of reducing factors such as nicotinamide adenine dinucleotide phosphate through glucose-6-phosphate dehydrogenase and 6-phosphogluconolactonase [4].

Mechanistically, the nuclear factor erythroid 2-related factor 2-dependent antioxidant response involves the binding of this transcription factor to antioxidant response elements in target gene promoters [4] [7]. Upon activation by chimyl alcohol, nuclear factor erythroid 2-related factor 2 translocates to the nucleus and initiates transcription of cytoprotective genes [4] [6]. This coordinated response provides comprehensive protection against reactive oxygen species-mediated cellular damage.

Table 2: Nuclear Factor Erythroid 2-Related Factor 2 Pathway Components Regulated by Chimyl Alcohol

| Target Gene/Protein | Function | Response to Chimyl Alcohol |

|---|---|---|

| Gamma-Glutamyl Cysteine Synthase | Glutathione synthesis rate-limiting enzyme [1] | Significantly upregulated |

| Nuclear Factor Erythroid 2-Related Factor 2 | Master antioxidant transcription factor [1] | Enhanced expression and activity |

| Heme Oxygenase-1 | Stress response protein [4] | Induced expression |

| Glutathione Reductase | Glutathione regeneration [4] | Enhanced activity |

Cluster of Differentiation 86 Upregulation and M1 Macrophage Polarization

Chimyl alcohol demonstrates complex immunomodulatory properties through its ability to upregulate cluster of differentiation 86 expression, a key marker of M1 macrophage activation [8] . This upregulation represents a proinflammatory response that contrasts with the anti-inflammatory effects observed in other cellular contexts.

In vitro studies using RAW 264.7 macrophage cell cultures demonstrate that chimyl alcohol treatment significantly increases cluster of differentiation 86 expression without affecting interleukin-1 beta levels [8]. This selective upregulation suggests that chimyl alcohol promotes specific aspects of macrophage activation while maintaining distinct regulatory patterns for different inflammatory markers [8] .

The M1 macrophage polarization induced by chimyl alcohol involves enhanced production of reactive oxygen species and nitric oxide [8] . These inflammatory mediators serve as important effector molecules in the immune response, contributing to antimicrobial activity and tissue remodeling processes [10] [11]. The simultaneous increase in lysosomal activity further supports the enhanced phagocytic and antimicrobial functions characteristic of M1-polarized macrophages [8].

Experimental evidence from in vivo studies confirms the immunostimulatory effects of chimyl alcohol [8]. Treatment with chimyl alcohol enhances cell proliferation in mouse spleen tissue without affecting overall spleen weight, indicating targeted immune cell activation rather than generalized tissue inflammation [8]. This finding supports the compound's role as an immune modulator with specific effects on macrophage function.

Table 3: Macrophage Activation Markers Following Chimyl Alcohol Treatment

| Marker | Control Level | Chimyl Alcohol Treatment | Functional Significance |

|---|---|---|---|

| Cluster of Differentiation 86 | Baseline | Significantly increased [8] | M1 macrophage activation marker |

| Reactive Oxygen Species | Normal | Elevated [8] | Enhanced antimicrobial activity |

| Nitric Oxide | Baseline | Increased [8] | Inflammatory mediator production |

| Interleukin-1 Beta | Control level | No significant change [8] | Selective inflammatory response |

| Lysosomal Activity | Normal | Enhanced [8] | Improved phagocytic function |

Membrane Interactions

Ether Phospholipid Incorporation in Cell Membranes

Chimyl alcohol serves as a crucial precursor in ether phospholipid biosynthesis, specifically contributing to the formation of plasmalogens and other ether-linked phospholipids that constitute essential membrane components [12] [13]. The incorporation process begins with the uptake of chimyl alcohol by cells, followed by its integration into the plasmalogen biosynthetic pathway through peroxisomal and endoplasmic reticulum-mediated reactions [14] [15].

The biosynthetic pathway for ether phospholipid formation involves the conversion of chimyl alcohol to alkyl-dihydroxyacetone phosphate intermediates [12] [16]. This process occurs primarily in peroxisomes, where alkylglycerone phosphate synthase catalyzes the formation of ether bonds at the sn-1 position of the glycerol backbone [12] [14]. The resulting alkyl-dihydroxyacetone phosphate serves as a precursor for various ether-linked phospholipids including plasmalogen phosphatidylethanolamine and phosphatidylcholine [12] [17].

Cellular uptake studies demonstrate that chimyl alcohol can be efficiently incorporated into membrane lipids through both direct incorporation and metabolic conversion pathways [18] [19]. Research using Crithidia fasciculata cultures shows that chimyl alcohol uptake results in significant incorporation into cellular lipids, with the compound being integrated either before or after ether bond cleavage [18]. The extent of incorporation and subsequent metabolic processing varies depending on cellular metabolic state and lipid requirements [18] [19].

The ether phospholipids derived from chimyl alcohol exhibit distinct structural properties that influence membrane organization [12] [13]. The ether linkage at the sn-1 position eliminates the carbonyl oxygen present in conventional ester-linked phospholipids, facilitating stronger intermolecular hydrogen bonding between headgroups [12]. This structural modification contributes to altered membrane dynamics and enhanced membrane stability [13] [12].

Table 4: Ether Phospholipid Incorporation Characteristics

| Parameter | Chimyl Alcohol-Derived Lipids | Conventional Phospholipids |

|---|---|---|

| Ether Bond Position | sn-1 position [12] | None (ester bonds only) |

| Hydrogen Bonding Capacity | Enhanced due to lack of carbonyl oxygen [12] | Standard ester-mediated bonding |

| Membrane Distribution | Enriched in lipid rafts [12] | Uniform distribution |

| Biosynthetic Location | Peroxisome-initiated [12] [14] | Primarily endoplasmic reticulum |

Structural Stabilization of Lipid Bilayers

Chimyl alcohol and its derived ether phospholipids contribute significantly to lipid bilayer stabilization through multiple structural mechanisms [20] [21]. The incorporation of ether-linked phospholipids into membrane bilayers results in decreased membrane fluidity and increased structural rigidity compared to conventional ester-linked phospholipids [12] [22].

The structural stabilization mechanism involves the unique properties of the vinyl-ether linkage found in plasmalogens derived from chimyl alcohol [12]. This linkage allows the proximal regions of the sn-1 and sn-2 fatty acid chains to become parallel, promoting closer alignment and tighter packing of phospholipids within the membrane [12] [13]. This enhanced packing density contributes to reduced membrane permeability and increased mechanical stability [20] [21].

Experimental evidence demonstrates that the presence of ether-linked phospholipids significantly alters membrane phase behavior [20] [12]. Studies using model membrane systems show that incorporation of ether lipids increases the gel-to-liquid crystal transition temperature, indicating enhanced membrane stability [20]. The absence of carbonyl oxygen at the sn-1 position facilitates stronger intermolecular interactions, contributing to this stabilization effect [12].

The stabilization effects extend to membrane protein function and organization [13] [12]. Ether phospholipids are preferentially localized in lipid raft microdomains, cholesterol-rich regions where many signaling proteins are concentrated [12]. This localization suggests that chimyl alcohol-derived lipids play important roles in maintaining specialized membrane structures required for optimal protein function [13] [12].

Biophysical measurements confirm the membrane-stabilizing properties of chimyl alcohol and related alkylglycerols [23] [24]. Attenuated total reflectance-Fourier transform infrared spectroscopy studies demonstrate that treatment with chimyl alcohol results in shifts toward lower wavenumbers in lipid stretching vibrations, indicating increased lipid order and enhanced barrier properties [23] [24].

Table 5: Membrane Stabilization Parameters

| Property | Control Membranes | Chimyl Alcohol-Treated Membranes |

|---|---|---|

| Lipid Order Parameter | Baseline | Increased [24] |

| Asymmetric Stretching Frequency | Higher wavenumber | Shifted to lower wavenumber [24] |

| Membrane Fluidity | Normal | Decreased [20] [12] |

| Phase Transition Temperature | Standard | Elevated [20] |

| Intermolecular Hydrogen Bonding | Normal | Enhanced [12] |

Competitive Inhibition of Drug Permeation Through Skin

Chimyl alcohol exhibits remarkable properties as a drug permeation inhibitor, demonstrating the ability to competitively block transdermal drug transport through multiple mechanisms [23] [24]. This inhibitory effect represents a significant departure from conventional permeation enhancers, positioning chimyl alcohol as a unique absorption modulator with barrier-strengthening properties.

Permeation studies using various model drugs demonstrate consistent reduction in transdermal flux when skin is pretreated with chimyl alcohol [23] [24]. For diclofenac, naproxen, and piroxicam, chimyl alcohol treatment results in enhancement ratios less than one, indicating significant inhibition of drug permeation [23] [24]. Most notably, chimyl alcohol completely blocks the permeation of glycyrrhizic acid, preventing any detectable drug transport to the receptor solution [23] [24].

The mechanism of permeation inhibition involves structural modifications of the stratum corneum lipid organization [23] [24]. Chimyl alcohol treatment induces changes in lipid packing that result in a more ordered lipid structure, as evidenced by attenuated total reflectance-Fourier transform infrared spectroscopy measurements [23] [24]. These structural changes create a more effective barrier to drug penetration while simultaneously reducing transepidermal water loss [23] [24].

Comparative studies reveal that chimyl alcohol demonstrates superior inhibitory effects compared to other alkylglycerols [23] [24]. While batyl alcohol also exhibits permeation-retarding properties, chimyl alcohol shows more pronounced effects, particularly for hydrophilic compounds like glycyrrhizic acid [23] [24]. This selectivity suggests that the hexadecyl chain length of chimyl alcohol provides optimal membrane interactions for barrier enhancement [23] [24].

The competitive inhibition mechanism appears to involve direct competition for membrane incorporation sites and modification of lipid domain organization [23] [24]. Chimyl alcohol insertion between intercellular lipids increases the overall lipid order, reducing the availability of fluid pathways typically used for drug permeation [23] [24]. This effect is particularly pronounced for larger molecular weight compounds that rely on specific permeation pathways [23] [24].

Table 6: Drug Permeation Inhibition by Chimyl Alcohol

| Drug Compound | Molecular Weight | Control Permeation | Chimyl Alcohol Treatment | Inhibition Effect |

|---|---|---|---|---|

| Diclofenac | 296.1 Da | Baseline flux | Reduced permeation [23] | Significant inhibition |

| Naproxen | 230.3 Da | Normal transport | Decreased flux [23] | Moderate inhibition |

| Piroxicam | 331.3 Da | Delayed permeation | Further reduction [23] | Enhanced barrier effect |

| Glycyrrhizic Acid | 822.9 Da | Limited transport | Complete blockade [23] [24] | Total inhibition |

Proinflammatory cytokine regulation in macrophages

Chimyl alcohol demonstrates significant capacity to modulate proinflammatory cytokine production in macrophage populations. Research utilizing the murine macrophage cell line RAW 264.7 revealed that chimyl alcohol treatment at concentrations ranging from 0.1 to 5 μg/mL substantially enhanced the production of key inflammatory mediators, including tumor necrosis factor alpha and interleukin-6. These effects occurred in a dose-dependent manner, with optimal cytokine stimulation observed at intermediate concentrations. The compound's influence on macrophage activation represents a complex immunostimulatory response that extends beyond simple inflammatory activation to encompass broader immune system modulation.

The molecular mechanisms underlying chimyl alcohol's cytokine regulatory effects involve the activation of nuclear factor kappa B signaling pathways and subsequent transcriptional upregulation of proinflammatory gene expression. Specifically, chimyl alcohol treatment resulted in enhanced synthesis of interleukin-6 in RAW 264.7 macrophages at a concentration of 5 μg/mL compared to control conditions. This cytokine production pattern suggests that chimyl alcohol functions as an immune system activator rather than a suppressor, potentially serving beneficial roles in pathological conditions characterized by immune deficiency or inadequate inflammatory responses.

Spleen cell proliferation and immune response modulation

Studies investigating chimyl alcohol's effects on splenic immune function have demonstrated remarkable enhancement of cellular proliferation without corresponding increases in organ weight. In vivo experiments using mouse models revealed that chimyl alcohol administration promoted spleen cell proliferation while maintaining normal splenic architecture and mass, indicating selective effects on cellular division rather than gross organ hypertrophy. This selective proliferative effect suggests that chimyl alcohol influences specific immune cell populations within the spleen, potentially targeting lymphocyte subsets involved in adaptive immune responses.

Further investigation into spleen cell dynamics revealed that chimyl alcohol treatment significantly enhanced the proliferation and maturation of murine lymphocytes in vitro. The compound demonstrated particular efficacy in boosting B cell receptor and cluster of differentiation 38-stimulated B cell proliferation, while simultaneously increasing T cell proliferation in response to cluster of differentiation 3 and cluster of differentiation 28 stimulation. These findings indicate that chimyl alcohol possesses broad immunostimulatory properties that extend across multiple lymphocyte lineages, suggesting potential therapeutic applications in conditions characterized by immunosuppression or inadequate immune responses.

Reactive oxygen species/nitric oxide production and lysosomal activation

Chimyl alcohol exhibits potent capacity to stimulate reactive oxygen species production and nitric oxide synthesis in immune cells, representing key mechanisms of innate immune activation. Treatment of RAW 264.7 macrophages with chimyl alcohol at concentrations between 0.1 and 5 μg/mL resulted in a 15-20% increase in reactive oxygen species formation compared to untreated controls. This enhanced oxidative activity occurred without excessive cellular toxicity, maintaining normal morphological appearance and viability in treated cells.

Nitric oxide production demonstrated even more pronounced responses to chimyl alcohol treatment, with the most effective concentration of 0.1 μg/mL enhancing nitric oxide formation by 60-70% above control levels. Higher concentrations of 1 and 5 μg/mL maintained substantial nitric oxide stimulation at 40-50% above baseline. The enhancement of nitric oxide synthesis likely occurs through direct or indirect activation of nuclear factor kappa B transcription factors, which regulate the transcription of inducible nitric oxide synthase, the key enzyme responsible for nitric oxide formation in immune cells.

Lysosomal activity represents another crucial component of chimyl alcohol's immunomodulatory profile, with treatment at 5 μg/mL significantly stimulating lysosomal function by approximately 15-20% compared to negative controls. This enhancement of lysosomal activity reflects the compound's ability to promote cellular degradation processes, autophagy pathways, and antigen processing functions that are essential for effective immune responses. The simultaneous activation of reactive oxygen species production, nitric oxide synthesis, and lysosomal function indicates that chimyl alcohol promotes comprehensive immune cell activation rather than selective enhancement of individual pathways.

Tissue-Specific Functions

Ultraviolet B-induced erythema suppression via cyclooxygenase-2 inhibition

Chimyl alcohol demonstrates remarkable protective effects against ultraviolet B radiation-induced skin damage through sophisticated molecular mechanisms involving peroxisome proliferator-activated receptor gamma activation. Research conducted using normal human epidermal keratinocytes exposed to ultraviolet B radiation revealed that chimyl alcohol treatment effectively suppressed prostaglandin E2 production through downregulation of cyclooxygenase-2 messenger ribonucleic acid expression. This protective mechanism operates through chimyl alcohol's function as a peroxisome proliferator-activated receptor gamma agonist, leading to transcriptional regulation of inflammatory mediators and antioxidant response pathways.

The compound's ability to suppress ultraviolet B-induced erythema involves multiple complementary pathways beyond simple cyclooxygenase-2 inhibition. Chimyl alcohol treatment upregulated messenger ribonucleic acid expression levels of nuclear factor erythroid 2-related factor 2 and gamma-glutamyl cysteine synthase in normal human epidermal keratinocytes, indicating enhanced antioxidant capacity and cellular protection against oxidative stress. When peroxisome proliferator-activated receptor gamma function was disrupted through small interfering ribonucleic acid transfection, the protective effects of chimyl alcohol were abolished, confirming the central role of this nuclear receptor in mediating the compound's photoprotective properties.

Myotube growth enhancement through ether-phospholipid metabolism

Recent investigations have revealed chimyl alcohol's significant capacity to enhance myotube growth and development through sophisticated metabolic conversion processes involving ether-phospholipid synthesis. Studies utilizing C2C12 myoblasts demonstrated that treatment with chimyl alcohol at concentrations of 10-20 μM during differentiation resulted in increased myotube size by day 7 of the experimental protocol. This growth enhancement appeared to be structurally specific to alkylglycerols, as comparative testing with compounds possessing similar or partial molecular structures, including monoacylglycerol and alkenylglycerol, failed to replicate the myotube growth-promoting effects.

The molecular mechanisms underlying chimyl alcohol's myotube growth enhancement involve metabolic conversion to ether-phospholipids, which serve crucial roles in membrane dynamics during myogenesis. Chimyl alcohol treatment elevated levels of specific ether-phosphatidylcholine molecular species, including ether-phosphatidylcholine 36:4 and ether-phosphatidylcholine 36:5, while batyl alcohol treatment increased different ether-phosphatidylcholine species containing polyunsaturated fatty acids. These findings suggest that chimyl alcohol plays essential roles in membrane remodeling processes during muscle cell differentiation, contributing to proper myotube formation and skeletal muscle homeostasis through its incorporation into cellular membrane structures.

Plasmalogen restoration in peroxisomal disorders

Chimyl alcohol serves as a critical therapeutic agent for plasmalogen restoration in peroxisomal disorders through its ability to bypass defective enzymatic steps in the biosynthetic pathway. Research utilizing Pex7 knockout mice, a model for Rhizomelic Chondrodysplasia Punctata type 1, demonstrated that dietary supplementation with alkyl-glycerol containing chimyl alcohol normalized plasmalogen levels in peripheral tissues to values comparable to those observed in wild-type animals fed the same supplementation. This restoration occurred despite the complete absence of functional peroxisomal import mechanisms for plasmalogen biosynthetic enzymes.

The therapeutic efficacy of chimyl alcohol in peroxisomal disorders extends beyond simple biochemical restoration to include meaningful pathological improvements. Histological analysis of target organs revealed that alkyl-glycerol diet supplementation prevented or ameliorated pathological changes in testis, adipose tissue, and Harderian gland tissues that are characteristically affected in plasmalogen deficiency disorders. Importantly, nerve conduction velocity in peripheral nerves showed significant improvement following treatment, indicating functional restoration of nervous system integrity. These therapeutic effects occurred in a tissue-dependent manner, with peripheral organs showing complete normalization while nervous tissues demonstrated partial but significant improvements in plasmalogen content.

Disease-Related Pathways

Inflammatory skin disorder management

Chimyl alcohol's therapeutic potential in inflammatory skin disorder management stems from its multifaceted anti-inflammatory properties and skin barrier enhancement capabilities. The compound functions as a skin penetration modulator, reducing transepidermal water loss and promoting more ordered stratum corneum lipid structure, which contributes to improved barrier function in compromised skin conditions. Additionally, chimyl alcohol's capacity to suppress prostaglandin E2 synthesis through cyclooxygenase-2 inhibition provides direct anti-inflammatory benefits that are particularly relevant in chronic inflammatory skin diseases such as atopic dermatitis and psoriasis.

The molecular basis for chimyl alcohol's effectiveness in skin disorder management involves its role as a peroxisome proliferator-activated receptor gamma agonist, which regulates multiple inflammatory and homeostatic pathways in epidermal keratinocytes. This nuclear receptor activation leads to enhanced expression of antioxidant response genes, including nuclear factor erythroid 2-related factor 2 and gamma-glutamyl cysteine synthase, which collectively improve cellular resistance to oxidative stress and inflammatory damage. Furthermore, the compound's ability to modulate skin penetration characteristics may enhance the delivery and efficacy of co-administered therapeutic agents while simultaneously providing direct protective effects through improved barrier function.

Muscle wasting prevention strategies

Chimyl alcohol represents a promising therapeutic approach for muscle wasting prevention through its demonstrated capacity to enhance myotube growth and regulate ether-phospholipid metabolism in skeletal muscle cells. The compound's effectiveness in promoting muscle cell development involves metabolic conversion to ether-phospholipids that are essential for proper membrane dynamics during myogenesis. This mechanism suggests potential therapeutic applications in conditions characterized by muscle atrophy, including sarcopenia, cachexia, and various myopathies where membrane integrity and cellular homeostasis are compromised.

The therapeutic potential of chimyl alcohol in muscle wasting prevention is supported by evidence demonstrating its structural specificity and metabolic incorporation into cellular membranes. Unlike general monoacylglycerols, chimyl alcohol's unique ether-linked structure enables specific incorporation into ether-phospholipid species that are crucial for membrane fluidity, stability, and function in muscle tissues. Research has shown that ether lipid deficiency is associated with substantial deficits in motor performance and muscle strength, highlighting the importance of maintaining adequate ether-phospholipid levels for proper neuromuscular function. Therefore, chimyl alcohol supplementation may serve as a targeted therapeutic strategy for preserving muscle mass and function in various pathological conditions.

Plasmalogen deficiency correction in metabolic diseases

Chimyl alcohol demonstrates significant therapeutic potential for correcting plasmalogen deficiencies associated with various metabolic diseases, including obesity, insulin resistance, and related metabolic disorders. Research utilizing high-fat diet-induced obesity models revealed that selachyl alcohol, a related alkylglycerol compound, decreased body weight, serum triglycerides, cholesterol, and fasting glucose levels while improving insulin sensitivity. These metabolic improvements were associated with differential modulation of lipopolysaccharide-mediated mitogen-activated protein kinase and nuclear factor kappa B signaling pathways in adipocytes.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

53584-29-5

6145-69-3

Wikipedia

Chimyl alcohol